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MCU-i11

Mitochondrial calcium uniporter MICU1 Mechanism of action

Traditional MCU inhibitors like Ru360 require cell permeabilization, limiting their use in intact biological systems. MCU-i11 solves this by binding the MICU1 regulatory subunit (Kd=2.9 μM), enabling clean pharmacological dissection of mitochondrial Ca²⁺ uptake in intact cells. • Conserved inhibition across MEFs, MDA-MB-231, and HEK293T at 10 μM without cytotoxicity. • Activity lost in MICU1KO cells, confirming target specificity. • Synthetic organic scaffold (MW 532.61) avoids metal-complex liabilities of ruthenium-based inhibitors. Supplied at ≥98% purity (HPLC) with ambient shipping.

Molecular Formula C28H28N4O5S
Molecular Weight 532.6 g/mol
CAS No. 902903-59-7
Cat. No. B1675979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMCU-i11
CAS902903-59-7
SynonymsMCU-i11;  MCU i11;  MCUi11
Molecular FormulaC28H28N4O5S
Molecular Weight532.6 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N(C2=O)CC5=CC=CC=C5
InChIInChI=1S/C28H28N4O5S/c1-3-37-21-11-9-20(10-12-21)29-24(34)17-32-27-25(22-13-14-30(18(2)33)16-23(22)38-27)26(35)31(28(32)36)15-19-7-5-4-6-8-19/h4-12H,3,13-17H2,1-2H3,(H,29,34)
InChIKeyYKJDMJLUMXISKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MCU-i11: Identity and Pharmacological Profile


2-(11-Acetyl-4-benzyl-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-(4-ethoxyphenyl)acetamide (CAS 902903-59-7), commonly designated as MCU-i11, is a synthetic organic compound with molecular formula C28H28N4O5S and molecular weight 532.61 g/mol . This compound belongs to the pyrido[4',3':4,5]thieno[2,3-d]pyrimidine structural class and functions as a negative modulator of the mitochondrial calcium uniporter (MCU) complex . Identified via high-throughput screening of a 44,000-compound library, MCU-i11 reliably decreases mitochondrial Ca2+ influx through direct binding to the MICU1 regulatory subunit of the MCU complex [1]. The compound is commercially available from multiple vendors at purities typically ≥97% (HPLC) .

1
MICU1-targeted MCU modulation for regulatory complex studies
2
Intact-cell compatible small-molecule tool for mitochondrial Ca²⁺ research
3
Organic pyridothienopyrimidine scaffold, suitable for standard chemistry workflows

Why MCU-i11 Is Irreplaceable


Mitochondrial calcium uniporter (MCU) complex modulation is not a uniform pharmacological class; compounds targeting this pathway differ fundamentally in molecular mechanism, site of action, and biological system compatibility. Generic substitution fails because MCU-i11 operates via a distinct MICU1-dependent allosteric mechanism [1], whereas classical MCU inhibitors such as Ru360 and Ru265 directly target the MCU pore-forming subunit [2]. This mechanistic divergence produces materially different experimental outcomes: Ru360 is effective only in permeabilized cells and fails to inhibit mitochondrial Ca2+ uptake in intact biological systems [3], while MCU-i11 demonstrates conserved activity across multiple intact cell lines [1]. Furthermore, the MICU1-dependence of MCU-i11 enables experimental designs that probe the regulatory biology of the MCU complex rather than simply blocking the channel pore .

MCU-i11
MICU1-dependent allosteric modulation; requires MICU1 for activity
Pore Blockers (Ru360, DS16570511)
Target MCU pore directly, MICU1-independent; mechanism mismatch may shift pathway interpretation
MCU-i11
Consistent intact-cell activity across multiple cell lines
Ru360
Requires cell permeabilization; inactive in intact systems, limiting physiological context
MCU-i11
Organic small molecule with standard solubility and handling
Ru265 / Ru360
Dinuclear ruthenium complexes; redox instability and transporter-dependent uptake may introduce variables

MCU-i11: Quantitative Differentiation Evidence


MICU1-Dependent Mechanism vs. Pore Blockers

MCU-i11 inhibits mitochondrial Ca2+ uptake through direct binding to the MICU1 regulatory subunit, a mechanism fundamentally distinct from pore-blocking MCU inhibitors such as Ru360 and DS16570511. In MICU1-silenced or MICU1-knockout cells, the inhibitory effect of MCU-i11 is completely lost [1]. Furthermore, in cells expressing MICU1 mutated in the critical amino acids that constitute the predicted binding cleft, MCU-i11 fails to inhibit mitochondrial Ca2+ uptake [1]. In contrast, DS16570511 blocks both MCU-dependent and MICU1-dependent Ca2+ influx increases, and Ru360 inhibits MCU by binding to the DIME motif within the MCU pore selectivity filter, a mechanism independent of MICU1 regulation [2]. This mechanistic divergence creates orthogonal pharmacological tools: MCU-i11 requires functional MICU1 for activity, enabling specific interrogation of MICU1-dependent MCU regulation, while pore blockers act regardless of MICU1 status.

Mechanism & Target Dependence
Head-to-head
MICU1-dependent (activity lost in MICU1KO) vs. MICU1-independent pore blockers
Enables regulatory vs. pore-function dissection
Validate MICU1 expression in experimental system
Mitochondrial calcium uniporter MICU1 Mechanism of action Target engagement

MICU1 Binding Affinity Quantification

MCU-i11 directly binds to a specific cleft in the MICU1 protein with a dissociation constant (Kd) of 2.9 μM as determined by biophysical characterization . Docking simulations corroborate this binding interaction, revealing that the compound occupies a defined cleft in the MICU1 structure [1]. This quantitative binding data distinguishes MCU-i11 from the co-identified MCU-i4, for which no Kd value has been reported in the primary literature, and from other MCU modulators such as Ru360 and Ru265 that target the MCU pore rather than MICU1 [2]. The availability of a defined binding affinity provides a benchmark for concentration selection in functional assays and enables direct comparison of target engagement across experimental conditions.

MICU1 Binding Affinity
Reported
Kd = 2.9 µM
Supports concentration-response experimental design
Docking simulations corroborate binding cleft
MICU1 Binding affinity Kd Target engagement

Cross-Cell-Line Activity in Intact Cells

MCU-i11 at 10 μM consistently reduces mitochondrial Ca2+ uptake across three distinct intact cell lines: mouse embryonic fibroblasts (MEFs), MDA-MB-231 human breast cancer cells, and HEK293T human embryonic kidney cells [1]. This conserved activity across divergent cellular backgrounds indicates a robust, cell-type-independent mechanism of action. In contrast, the classical MCU inhibitor Ru360, despite being the best-known MCU inhibitor, is ineffective in intact biological systems and requires cell permeabilization to exhibit activity [2]. This functional distinction—intact-cell activity versus permeabilization requirement—represents a critical differentiator for experimental applications requiring physiologically relevant, non-disrupted cellular contexts.

Intact-Cell Activity
Head-to-head
10 µM active in MEFs, MDA-MB-231, HEK293T vs. Ru360 no intact-cell activity
Enables mitochondrial Ca²⁺ studies without permeabilization
Cell-type-independent mechanism observed
Mitochondrial calcium uptake Intact cell assay Cross-cell-line validation MCU inhibition

Ex Vivo and Isolated Mitochondria Activity

MCU-i11 demonstrates functional inhibition of mitochondrial Ca2+ uptake in ex vivo systems across multiple tissue types. In isolated liver mitochondria, MCU-i11 produces dose-dependent inhibition of initial Ca2+ clearance upon addition of 7 μM CaCl2, with a defined dose-response relationship established across multiple concentrations [1]. In isolated heart mitochondria, parallel dose-response inhibition is observed upon addition of 45 μM CaCl2 [1]. In intact mouse hepatocytes stimulated with vasopressin, MCU-i11 significantly decreases the mitochondrial Ca2+ peak in wild-type cells (0.99 ± 0.035 vs. 0.65 ± 0.032, p<0.001) while failing to alter the response in MICU1KO hepatocytes (0.53 ± 0.038 vs. 0.43 ± 0.022, p=0.132), confirming MICU1-dependent activity in primary tissue [1]. This multi-tissue validation across both isolated organelle and intact primary cell preparations establishes broader pharmacological relevance beyond immortalized cell lines.

Ex Vivo Ca²⁺ Uptake Inhibition
Reported
~34% reduction in WT hepatocyte Ca²⁺ peak (p vs. MICU1KO: no significant change
Validated across liver/heart mitochondria and intact hepatocytes
Dose-response established in isolated mitochondria
Ex vivo pharmacology Isolated mitochondria Tissue-specific activity Dose-response

Small-Molecule Structure vs. Ruthenium Complexes

MCU-i11 belongs to the synthetic organic pyrido[4',3':4,5]thieno[2,3-d]pyrimidine chemical class with molecular formula C28H28N4O5S . This structural classification fundamentally distinguishes it from the dinuclear ruthenium coordination compounds Ru360 and Ru265, which are metal complexes with distinct physicochemical and pharmacological properties [1]. Ru265, for instance, is transported by organic cation transporter 3 (OCT3) and its activity is influenced by redox stability [2]. Ru360 is subject to deactivation by biological reductants, contributing to its poor cellular uptake [2]. MCU-i11, as an organic small molecule, is not subject to the same metal-complex-specific liabilities. This chemical class distinction has direct implications for compound handling, solubility characteristics, cellular penetration mechanisms, and potential off-target profiles.

Chemical Class
Class-level inference
Organic pyridothienopyrimidine vs. Dinuclear ruthenium complexes
Avoids metal-complex liabilities (redox instability, transporter dependence)
Aligns with standard small-molecule handling workflows
Chemical structure Compound class Synthetic organic Ruthenium compounds

Negligible Cytotoxicity in Functional Range

MCU-i11 at 10 μM (the concentration demonstrating robust inhibition of mitochondrial Ca2+ uptake across multiple cell lines) has no effect on cell viability [1]. This finding establishes a clean pharmacological window between functional MCU complex modulation and cytotoxicity, a critical parameter for mechanistic studies that must exclude confounding effects from compound-induced cell death. In contrast, the structurally related MCU-i4 induces apoptotic cell death in BT474 breast cancer cells with associated changes in glycolysis, ATP production, and ROS generation [2]. For researchers specifically seeking a non-cytotoxic tool to study MCU/MICU1 biology without inducing cell death pathways, MCU-i11 provides a cleaner pharmacological profile than MCU-i4.

Cytotoxicity Profile
Context-dependent
No viability effect at 10 µM (functional conc.) vs. MCU-i4: apoptotic and metabolic effects
Supports interpretation in viability-sensitive assays
Verify across intended model systems and exposure times
Cell viability Cytotoxicity Pharmacological window MCU modulation

MCU-i11: Research and Procurement Applications


MICU1-Dependent MCU Studies in Intact Cells

MCU-i11 is the compound of choice for investigating MICU1-dependent regulation of mitochondrial Ca2+ uptake in intact cells. Its mechanism requires functional MICU1 expression for activity [1], and it demonstrates conserved inhibition across MEFs, MDA-MB-231, and HEK293T cell lines at 10 μM without affecting cell viability . This combination of intact-cell activity, MICU1-dependence, and negligible cytotoxicity enables clean pharmacological dissection of the MCU regulatory machinery without the confounds of cell permeabilization (required for Ru360) or cytotoxicity (observed with MCU-i4).

Ex Vivo Calcium Flux in Primary Tissues

MCU-i11 has been validated in ex vivo systems including isolated liver and heart mitochondria, where it exhibits dose-dependent inhibition of Ca2+ clearance [1]. It also reduces mitochondrial Ca2+ peaks in intact mouse hepatocytes (0.99 ± 0.035 vs. 0.65 ± 0.032, p<0.001), with activity specifically lost in MICU1KO hepatocytes (p=0.132) [1]. This multi-tissue validation across both isolated organelle and intact primary cell preparations makes MCU-i11 suitable for translational studies requiring tissue-relevant pharmacology.

Mechanistic Studies with Defined MICU1 Engagement

MCU-i11 offers a quantifiable MICU1 binding affinity (Kd = 2.9 μM) supported by docking simulations that identify a specific binding cleft in the MICU1 protein [1]. This defined target engagement metric enables precise concentration-response experimental design and provides a benchmark for verifying compound activity. In MICU1-silenced or MICU1-deleted cells, the inhibitory effect is completely lost, and in cells expressing binding-cleft mutated MICU1, MCU-i11 fails to inhibit mitochondrial Ca2+ uptake . This clean genetic validation of target specificity supports high-confidence mechanistic interpretation.

Small-Molecule Tools for MCU Pharmacology

For laboratories seeking to avoid metal-complex-specific liabilities—including redox instability, transporter-dependent cellular uptake (e.g., OCT3 for Ru265), and deactivation by biological reductants (documented for Ru360) [1]—MCU-i11 provides a chemically distinct organic small-molecule alternative. Its synthetic organic pyrido[4',3':4,5]thieno[2,3-d]pyrimidine structure (MW 532.61) aligns with standard small-molecule handling protocols and solubility characteristics (e.g., DMSO solubility: 127.5 mg/mL) , facilitating integration into established laboratory workflows.

Application
Selection Property
Validation Focus
MICU1-dependent MCU regulation studies in intact cells
MICU1-dependent intact-cell activity
MICU1 expression and cell-model validation
Ex vivo tissue mitochondrial Ca²⁺ flux
Dose-dependent MCU inhibition across tissue types
Tissue-specific dose-response and MICU1-dependency
Mechanistic studies with defined MICU1 engagement
Quantifiable MICU1 binding affinity
Binding affinity benchmarking and genetic target validation
Small-molecule MCU pharmacology without metal complexes
Organic pyridothienopyrimidine scaffold
Small-molecule handling and solubility integration

Technical Documentation Hub

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